molecular formula C18H19N3O4 B262421 1-(2-ethyl-1H-benzimidazol-1-yl)-3-(4-nitrophenoxy)propan-2-ol

1-(2-ethyl-1H-benzimidazol-1-yl)-3-(4-nitrophenoxy)propan-2-ol

Cat. No. B262421
M. Wt: 341.4 g/mol
InChI Key: BSKGLBYLEXISQI-UHFFFAOYSA-N
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Description

1-(2-ethyl-1H-benzimidazol-1-yl)-3-(4-nitrophenoxy)propan-2-ol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as nebivolol, which is a beta-blocker used to treat hypertension and heart failure. However,

Mechanism of Action

The mechanism of action of nebivolol involves selective blockade of beta-1 adrenergic receptors and activation of nitric oxide synthase, leading to vasodilation and improved endothelial function. Nebivolol also has antioxidant and anti-inflammatory effects, which can help reduce oxidative stress and inflammation in various diseases.
Biochemical and Physiological Effects
Nebivolol has been shown to have several biochemical and physiological effects, including reducing blood pressure, improving endothelial function, reducing oxidative stress and inflammation, improving cognitive function, and enhancing the efficacy of chemotherapy. Nebivolol has also been shown to have minimal side effects compared to other beta-blockers, making it a preferred choice for patients with cardiovascular diseases.

Advantages and Limitations for Lab Experiments

The advantages of using nebivolol in lab experiments include its well-established safety profile, minimal side effects, and potential applications in various fields. The limitations of using nebivolol in lab experiments include its relatively high cost, limited availability, and potential interactions with other drugs.

Future Directions

Several future directions for research on nebivolol include investigating its potential applications in other diseases, such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Future research can also focus on developing more efficient synthesis methods for nebivolol and exploring its potential as a drug delivery system for targeted therapy. Additionally, research can focus on identifying potential biomarkers for predicting the efficacy of nebivolol in different diseases.
Conclusion
In conclusion, nebivolol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its well-established safety profile, minimal side effects, and potential applications make it a preferred choice for patients with cardiovascular diseases. Future research can focus on exploring its potential applications in other diseases and developing more efficient synthesis methods for nebivolol.

Synthesis Methods

The synthesis of nebivolol involves several steps, including the condensation of 2-ethylbenzimidazole with ethyl acetoacetate, followed by nitration and reduction to obtain 1-(2-ethyl-1H-benzimidazol-1-yl)-3-nitropropan-2-ol. The final step involves the reaction of 1-(2-ethyl-1H-benzimidazol-1-yl)-3-nitropropan-2-ol with 4-chlorophenol to obtain 1-(2-ethyl-1H-benzimidazol-1-yl)-3-(4-nitrophenoxy)propan-2-ol.

Scientific Research Applications

Nebivolol has been extensively studied for its potential applications in various fields, including cardiovascular, neurological, and oncological diseases. In cardiovascular diseases, nebivolol has been shown to have vasodilatory effects and improve endothelial function, which can help reduce blood pressure and prevent cardiac remodeling. In neurological diseases, nebivolol has been shown to have neuroprotective effects and improve cognitive function. In oncological diseases, nebivolol has been shown to have anti-tumor effects and improve the efficacy of chemotherapy.

properties

Molecular Formula

C18H19N3O4

Molecular Weight

341.4 g/mol

IUPAC Name

1-(2-ethylbenzimidazol-1-yl)-3-(4-nitrophenoxy)propan-2-ol

InChI

InChI=1S/C18H19N3O4/c1-2-18-19-16-5-3-4-6-17(16)20(18)11-14(22)12-25-15-9-7-13(8-10-15)21(23)24/h3-10,14,22H,2,11-12H2,1H3

InChI Key

BSKGLBYLEXISQI-UHFFFAOYSA-N

SMILES

CCC1=NC2=CC=CC=C2N1CC(COC3=CC=C(C=C3)[N+](=O)[O-])O

Canonical SMILES

CCC1=NC2=CC=CC=C2N1CC(COC3=CC=C(C=C3)[N+](=O)[O-])O

Origin of Product

United States

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